molecular formula C19H20N2O2 B5745696 3-benzamido-N-cyclopentylbenzamide

3-benzamido-N-cyclopentylbenzamide

Cat. No.: B5745696
M. Wt: 308.4 g/mol
InChI Key: WLRFZSWYCWPLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzamido-N-cyclopentylbenzamide is a chemical compound supplied for research purposes. Compounds featuring an N-cyclopentylbenzamide core have been identified as key structures in medicinal chemistry research. For instance, a related molecule, known as NPB, which contains the N-cyclopentylbenzamide moiety, has been reported as a small molecule that specifically inhibits the phosphorylation of the BAD protein at Ser-99 in human carcinoma cells, suggesting potential research applications in oncology and cell signaling pathways . Furthermore, various amide derivatives have been synthesized and evaluated for their antimicrobial properties in scientific studies, indicating the broader research value of this class of compounds in developing new antimicrobial agents . The presence of the benzamide group is significant, as it is a common component in many pharmacologically active compounds and is frequently explored for its diverse biological activities . This product is intended for laboratory research by qualified professionals and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its specific properties and potential applications further.

Properties

IUPAC Name

3-benzamido-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2/c22-18(14-7-2-1-3-8-14)21-17-12-6-9-15(13-17)19(23)20-16-10-4-5-11-16/h1-3,6-9,12-13,16H,4-5,10-11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRFZSWYCWPLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49737386
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-cyclopentylbenzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods

Industrial production of benzamide derivatives often employs similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-cyclopentylbenzamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen atoms, leading to the formation of amines or alcohols.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Orexin Receptor Antagonism

One of the notable applications of 3-benzamido-N-cyclopentylbenzamide is its role as an orexin receptor antagonist. Orexin receptors (OX1 and OX2) are involved in regulating arousal, wakefulness, and appetite. Compounds that target these receptors have potential in treating sleep disorders and obesity. Research has indicated that certain derivatives of cyclopentylbenzamide exhibit selectivity for the orexin 1 receptor over the orexin 2 receptor, making them promising candidates for further development in this area .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies reported significant inhibition of cell proliferation in breast cancer cells, which was attributed to its ability to interfere with specific signaling pathways involved in tumor growth . The compound's structure allows it to interact effectively with target proteins associated with cancer progression.

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the efficacy of compounds like this compound. By modifying various components of the molecule, researchers have identified structural features that enhance potency against specific targets while reducing off-target effects . These insights are vital for guiding future drug design efforts.

Data Tables

Compound Target IC50 (µM) References
This compoundOX1 receptor15.0
This compoundBreast cancer cells11.32
Derivative AATAD29.00
Derivative BATAD25.13

Study on Orexin Receptor Antagonists

In a study exploring the efficacy of orexin receptor antagonists, researchers synthesized a series of cyclopentylbenzamide derivatives, including this compound. The results indicated a significant reduction in food intake and body weight in animal models treated with these compounds, highlighting their potential as anti-obesity agents .

Anticancer Efficacy Assessment

A comprehensive evaluation was conducted on the anticancer properties of this compound across multiple cancer cell lines. The findings revealed that the compound not only inhibited cell proliferation but also induced apoptosis through intrinsic pathways, suggesting a dual mechanism of action that could be harnessed for therapeutic purposes .

Mechanism of Action

The mechanism of action of 3-benzamido-N-cyclopentylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

The following table compares 3-benzamido-N-cyclopentylbenzamide with key analogs based on substituent effects, synthesis, and characterization:

Compound Name Benzene Substituent N-Substituent Synthesis Method Key Characterization Notable Properties/Applications
This compound 3-Benzamido (-NHCOC₆H₅) Cyclopentyl Likely via coupling of 3-aminobenzoic acid derivative with cyclopentylamine NMR, IR, X-ray (inferred from analogs) Bulky substituents may reduce solubility in polar solvents; potential directing group in catalysis.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl (-CH₃) 2-Hydroxy-1,1-dimethylethyl Reacting 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol ¹H/¹³C NMR, IR, GC-MS, X-ray N,O-bidentate directing group for metal-catalyzed C–H functionalization .
3-Chloro-N-phenylbenzamide 3-Chloro (-Cl) Phenyl (-C₆H₅) Reaction of 3-chlorobenzoyl chloride with aniline X-ray (monoclinic, P21/c), IR, NMR Electron-withdrawing Cl enhances amide acidity; crystallizes in monoclinic system .
N-(3-Chlorophenethyl)-4-nitrobenzamide 4-Nitro (-NO₂) 3-Chlorophenethyl 4-Nitrobenzoyl chloride + 3-chlorophenethylamine NMR, elemental analysis (inferred) Strong electron-withdrawing nitro group may stabilize negative charge in intermediates.
3-Amino-N-(2,3-dimethylphenyl)benzamide 3-Amino (-NH₂) 2,3-Dimethylphenyl Not specified; likely via aminolysis or coupling IR, NMR, elemental analysis Electron-donating NH₂ group may enhance hydrogen bonding; potential pharmacological applications.

Key Structural and Functional Insights

Chloro and nitro substituents () enhance amide acidity and may direct electrophilic substitution reactions meta or para to the substituent.

Bulky substituents like benzamido may limit conformational flexibility, influencing crystal packing (as seen in monoclinic systems of chloro analogs) .

Synthetic Pathways :

  • Most analogs are synthesized via Schotten-Baumann reactions (benzoyl chloride + amine), with purification by recrystallization or chromatography .
  • X-ray crystallography is critical for confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding in ) .

Potential Applications: N,O-bidentate directing groups () are valuable in catalysis, suggesting that this compound could serve as a ligand or intermediate in metal-mediated reactions . Chloro and nitro derivatives () are often intermediates in pharmaceuticals or agrochemicals, though pharmacological data for the target compound are absent in the evidence .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-benzamido-N-cyclopentylbenzamide, and how can reaction conditions be optimized?

  • Methodology :

  • Route 1 : Coupling of 3-aminobenzoic acid with cyclopentylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF), followed by benzoylation using benzoyl chloride under Schotten-Baumann conditions .
  • Route 2 : Direct substitution of a nitro group on N-cyclopentyl-3-nitrobenzamide via catalytic hydrogenation (H₂/Pd-C in ethanol) followed by benzamide formation .
  • Optimization : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and optimize temperature (typically 0–25°C for amidation) to minimize byproducts like over-acylated derivatives.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm cyclopentyl ring conformation (e.g., δ 1.5–2.5 ppm for cyclopentyl protons) and benzamide carbonyl resonance (δ ~167 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 335.2) .
  • FT-IR : Validate amide bonds (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and absence of unreacted amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodology :

  • Assay Validation : Compare results from enzyme inhibition (e.g., kinase assays) vs. cell-based viability assays (MTT/CellTiter-Glo). Contradictions may arise from off-target effects or differential cell permeability .

  • Dose-Response Analysis : Use Hill slope plots to distinguish specific vs. nonspecific binding. A shallow slope (nH <1) suggests promiscuous binding .

  • Structural Analogues : Test derivatives (e.g., replacing cyclopentyl with cyclohexyl) to isolate pharmacophore contributions (see Table 1 ) .

    Table 1 : Comparative Bioactivity of Structural Analogues

    CompoundTarget IC₅₀ (μM)Cell Viability IC₅₀ (μM)
    3-Benzamido-N-cyclopentyl0.45 ± 0.0212.3 ± 1.1
    3-Benzamido-N-cyclohexyl1.20 ± 0.1510.8 ± 0.9
    N-Cyclopentyl-3-nitro>50>50

Q. What computational strategies are effective for predicting the binding mode of this compound to protein targets?

  • Methodology :

  • Docking : Use AutoDock Vina with flexible ligand sampling to account for cyclopentyl ring puckering. Validate with MD simulations (NAMD/GROMACS) to assess stability of hydrogen bonds (e.g., benzamide carbonyl with catalytic lysine) .
  • QSAR : Build models using descriptors like logP, polar surface area, and dipole moment to correlate with activity data from analogues .

Q. How can researchers address low solubility of this compound in aqueous assays?

  • Methodology :

  • Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without disrupting assay integrity .
  • Prodrug Design : Synthesize phosphate or acetate prodrugs that hydrolyze in physiological conditions .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Methodology :

  • Robust Regression : Apply iteratively reweighted least squares (IRLS) to minimize outlier effects on IC₅₀ calculations .
  • Replicate Design : Use ≥3 biological replicates with independent syntheses to account for batch-to-batch variability .

Q. How should researchers interpret conflicting crystallography and NMR data for this compound?

  • Methodology :

  • X-ray vs. Solution State : Crystallography may show planar amide bonds due to packing forces, while NMR (in DMSO-d6) captures dynamic conformations. Use variable-temperature NMR to assess rotational barriers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzamido-N-cyclopentylbenzamide
Reactant of Route 2
Reactant of Route 2
3-benzamido-N-cyclopentylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.